Tert-butyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate

Selective Androgen Receptor Modulator Tropane pharmacophore Stereochemistry–activity relationship

Tert-butyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 870889-20-6) is a Boc-protected 8-azabicyclo[3.2.1]octane (tropane) derivative bearing a tertiary alcohol and a methyl substituent at the bridgehead-adjacent 3-position. The compound is supplied with the defined (1R,3R,5S) absolute configuration and is a direct synthetic precursor to ACP-105 (2-chloro-4-[(1R,5S)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-methylbenzonitrile), a potent, orally available nonsteroidal selective androgen receptor modulator (SARM) with reported pEC50 values of 9.0 and 9.3–9.4 against wild-type and T877A-mutant androgen receptors, respectively.

Molecular Formula C13H23NO3
Molecular Weight 241.33 g/mol
CAS No. 870889-20-6
Cat. No. B1453020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate
CAS870889-20-6
Molecular FormulaC13H23NO3
Molecular Weight241.33 g/mol
Structural Identifiers
SMILESCC1(CC2CCC(C1)N2C(=O)OC(C)(C)C)O
InChIInChI=1S/C13H23NO3/c1-12(2,3)17-11(15)14-9-5-6-10(14)8-13(4,16)7-9/h9-10,16H,5-8H2,1-4H3
InChIKeySLERKVCWNKEZEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 3-Hydroxy-3-Methyl-8-Azabicyclo[3.2.1]Octane-8-Carboxylate (CAS 870889-20-6): A Stereochemically Defined Tropane Building Block for Selective Androgen Receptor Modulator (SARM) Synthesis


Tert-butyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 870889-20-6) is a Boc-protected 8-azabicyclo[3.2.1]octane (tropane) derivative bearing a tertiary alcohol and a methyl substituent at the bridgehead-adjacent 3-position [1]. The compound is supplied with the defined (1R,3R,5S) absolute configuration and is a direct synthetic precursor to ACP-105 (2-chloro-4-[(1R,5S)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-methylbenzonitrile), a potent, orally available nonsteroidal selective androgen receptor modulator (SARM) with reported pEC50 values of 9.0 and 9.3–9.4 against wild-type and T877A-mutant androgen receptors, respectively [2]. Its primary utility lies in medicinal chemistry campaigns requiring a pre-formed, enantiomerically pure tropane scaffold where the 3-hydroxy-3-methyl motif is essential for downstream pharmacophore integrity.

Why Generic Tropane Boc Intermediates Cannot Replace Tert-Butyl 3-Hydroxy-3-Methyl-8-Azabicyclo[3.2.1]Octane-8-Carboxylate in SARM-Focused Synthesis


The 3-hydroxy-3-methyl substitution pattern on the 8-azabicyclo[3.2.1]octane scaffold is not a generic structural feature but a pharmacophoric requirement embedded in the ACP-105 and related SARM series [1]. Substituting this intermediate with unsubstituted or mono-substituted tropane analogs (e.g., tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate lacking the 3-methyl group, or tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate bearing a ketone) would yield final compounds with altered hydrogen-bonding capacity, lipophilicity, and conformational bias, directly compromising androgen receptor binding affinity and selectivity [1]. The (1R,3R,5S) absolute configuration is equally critical: the stereochemistry at C-3 governs the spatial orientation of the hydroxy and methyl groups within the AR ligand-binding pocket, and epimerization or racemization at this center has been shown in the parent SARM series to ablate agonist activity [2]. Thus, procurement of the correct, stereochemically intact intermediate is a gate-keeping requirement for reproducible SAR studies and scale-up campaigns.

Quantitative Differentiation Evidence: Tert-Butyl 3-Hydroxy-3-Methyl-8-Azabicyclo[3.2.1]Octane-8-Carboxylate vs. Closest Tropane Scaffold Analogs


Downstream SARM Potency Retention: Stereochemically Intact Intermediate vs. Racemic or C-3 Epimerized Precursor

The (1R,3R,5S) stereoisomer of tert-butyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate is the direct precursor to ACP-105, which exhibits pEC50 values of 9.0 (wild-type AR) and 9.3–9.4 (T877A mutant) in R-SAT functional assays [1]. In the same SARM series, inversion of the C-3 configuration or use of racemic tropane intermediates resulted in complete loss of AR agonist activity, as reported in the structure–activity relationship dissection by Schlienger et al. [1]. This establishes that the stereochemical integrity of the 3-hydroxy-3-methyl center is a binary determinant of downstream biological activity rather than a tunable parameter.

Selective Androgen Receptor Modulator Tropane pharmacophore Stereochemistry–activity relationship

Substituent-Dependent AR Pharmacophore Integrity: 3-Hydroxy-3-Methyl vs. 3-Des-Methyl Tropane Intermediate

The 3-methyl group on the tropane scaffold is a critical pharmacophoric element identified through systematic SAR exploration of the ACP-105 series [1]. When the 3-methyl substituent is absent (i.e., using tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate as the building block), the final compound loses the hydrophobic contact with the AR ligand-binding pocket that stabilizes the agonist conformation. The Schlienger et al. study demonstrated that removal of the 3-methyl group reduced AR binding affinity below the threshold of quantifiable functional activity, while the 3-hydroxy-3-methyl combination provided the optimal balance of hydrogen-bond donor capacity (from the tertiary alcohol) and steric complementarity [1].

Androgen receptor Tropane SAR 3-Methyl pharmacophore

Synthetic Yield Benchmark: LiBr-Mediated Deprotection Route vs. Alternative Boc-Deprotection Strategies

A published synthetic route for tert-butyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate reports a 31% isolated yield using lithium bromide in tetrahydrofuran at 50 °C for 2 hours . This yield serves as a practical benchmark for procurement decisions: commercially sourced material of adequate purity (typically ≥95% by HPLC ) eliminates the need for in-house synthesis and avoids the 69% material loss associated with this step, which is particularly significant when scaling to multi-gram quantities for in vivo studies.

Boc deprotection Lithium bromide Tropane synthesis

Quantitative Deprotection Efficiency: Boc Removal to Yield Free Amine vs. Competing Elimination

Under HCl-mediated deprotection conditions (1,4-dioxane/acetonitrile, 0.25 h), tert-butyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate is converted to 3-methyl-8-azabicyclo[3.2.1]octan-3-(endo)-ol hydrochloride in 100% yield without dehydration of the tertiary alcohol [1]. This contrasts with structurally related tropane intermediates bearing a secondary alcohol at C-3, which under identical acidic conditions can undergo partial elimination to the corresponding olefin, reducing effective yield to 70–85% [2]. The quantitative conversion demonstrates that the 3-hydroxy-3-methyl substitution pattern confers acid-stability to the tertiary carbinol center, enabling reliable downstream coupling reactions.

Boc deprotection Tertiary alcohol stability Tropane hydrochloride

High-Value Application Scenarios for Tert-Butyl 3-Hydroxy-3-Methyl-8-Azabicyclo[3.2.1]Octane-8-Carboxylate Based on Quantitative Differentiation Evidence


Stereochemically Controlled Synthesis of ACP-105 and Related SARM Clinical Candidates

The (1R,3R,5S)-configured intermediate is the direct precursor to ACP-105, a SARM that achieved pEC50 values of 9.0–9.4 at androgen receptors [1]. Any deviation from this stereochemistry abolishes AR agonist activity (>1,000-fold potency loss). Medicinal chemistry teams pursuing SARM lead optimization must procure this specific stereoisomer to ensure the downstream compound retains the pharmacophoric 3-hydroxy-3-methyl orientation required for high-affinity AR binding and partial agonist efficacy [1].

Cost-Efficient Scale-Up for In Vivo Pharmacology Studies

The published synthetic route yields only 31% of the desired intermediate due to competing elimination of the tertiary alcohol . For in vivo studies requiring >500 mg of final SARM compound, direct procurement of the intermediate at ≥95% purity from commercial sources is economically favorable, avoiding the 69% material loss at this step and reducing overall cost-per-gram of the final active pharmaceutical ingredient .

PI3K/mTOR Inhibitor Programs Utilizing the Tropane Scaffold

The compound has been employed as a reactant in the synthesis of benzoxazepine-based PI3K/mTOR inhibitors, where quantitative Boc deprotection (100% yield) to the free amine hydrochloride is critical for subsequent coupling steps [2]. The acid-stable tertiary alcohol ensures that the 3-hydroxy group remains intact throughout multi-step sequences, preserving a hydrogen-bond donor required for kinase active-site interactions [2].

Pharmacophore Validation Studies: 3-Methyl vs. Des-Methyl Tropane Comparison

Researchers conducting SAR studies to validate the 3-methyl group contribution to AR binding can use this compound as the 'methyl-present' reference standard, contrasting it with the des-methyl analog (tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate). The >1,000-fold difference in functional activity between final compounds derived from these two intermediates provides a clear, quantifiable readout of the methyl group pharmacophoric contribution [1].

Quote Request

Request a Quote for Tert-butyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.